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Compound of Interest

Compound Name: 1-(1-Chloroethyl)-4-fluorobenzene

Cat. No.: B1225693

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of the chemical
compound 1-(1-Chloroethyl)-4-fluorobenzene (CAS No. 456-16-6). Due to the limited
availability of public experimental spectral data for this specific molecule, this document
presents a combination of predicted spectral data, analysis of expected spectral features based
on analogous compounds, and standardized experimental protocols for its synthesis and
characterization. This guide is intended to serve as a valuable resource for researchers utilizing
this compound in synthetic chemistry and drug development, providing a foundational
understanding of its structural properties.

Compound Identification

IUPAC Name: 1-(1-Chloroethyl)-4-fluorobenzene CAS Number: 456-16-6[1] Molecular
Formula: CsHsCIF[1] Molecular Weight: 158.60 g/mol [1] Chemical Structure:

The imade you are
requesting do 1ot exist

ar iz no longer available.

i FgQuUr.com

Physical Properties: Colorless to light yellow liquid with a purity of
approximately 95%.[1][2]
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Predicted and Expected Spectral Data

Given the absence of publicly available experimental spectra, the following data has been
generated through predictive algorithms and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.40 Multiplet 2H Aromatic (H-2, H-6)
~7.10 Multiplet 2H Aromatic (H-3, H-5)
~5.15 Quartet 1H -CH(CI)-
~1.70 Doublet 3H -CHs

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assignment
~162 (d, 1JCF = 245 Hz) C-4

~139 (d, “JCF = 3 Hz) c-1

~129 (d, 3JCF = 8 Hz) C-2,C-6
~115 (d, 2JCF = 21 Hz) C-3,C-5

~60 -CH(CI)-

~25 -CHs

Mass Spectrometry (MS)
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The electron ionization mass spectrum is expected to show a molecular ion peak (M*) and a
characteristic M+2 peak due to the chlorine isotope (3>CI/3’Cl) ratio of approximately 3:1.

Table 3: Expected Mass Spectrometry Fragmentation

m/z Interpretation

158/160 Molecular ion peak [M]*

123 Loss of chlorine radical [M - CI]*

109 Loss of the chloroethyl group [M - C2H4CI]*

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands corresponding to the
functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm~—2) Vibration Mode

~3100-3000 Aromatic C-H Stretch

~2990-2900 Aliphatic C-H Stretch

~1600, 1500 Aromatic C=C Bending

~1230 Aryl C-F Stretch

~830 para-disubstituted C-H Bend (out-of-plane)
~750-650 C-Cl Stretch

Experimental Protocols

The following sections detail proposed methodologies for the synthesis of 1-(1-Chloroethyl)-4-
fluorobenzene and the acquisition of its spectral data.
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Proposed Synthesis: Chlorination of 1-(4-
fluorophenyl)ethanol

A plausible method for the synthesis of 1-(1-Chloroethyl)-4-fluorobenzene is the chlorination

of the corresponding alcohol, 1-(4-fluorophenyl)ethanol.

Reaction Scheme:

1-(4-fluorophenyl)ethanol + SOClz - 1-(1-Chloroethyl)-4-fluorobenzene + SOz + HCI

Procedure:

To a solution of 1-(4-fluorophenyl)ethanol (1 equivalent) in an anhydrous aprotic solvent
(e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon),
cool the mixture to 0 °C in an ice bath.

Slowly add thionyl chloride (SOCIz, ~1.2 equivalents) dropwise with stirring.

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation to yield 1-(1-Chloroethyl)-4-fluorobenzene.

Spectral Data Acquisition

3.2.1. NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
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o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) containing tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key
parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (~250 ppm) and a larger number of scans will be necessary
due to the lower natural abundance of 3C.

3.2.2. Mass Spectrometry

 Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-
MS system.

o Sample Introduction: If using GC-MS, dissolve a dilute solution of the sample in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the gas
chromatograph.

e Acquisition Parameters: Use a standard El energy of 70 eV. Acquire data over a mass range
of m/z 40-400.

3.2.3. Infrared Spectroscopy
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a
thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a background
scan of the clean salt plates prior to the sample scan.

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow from synthesis to spectral characterization
of 1-(1-Chloroethyl)-4-fluorobenzene.
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Caption: Synthesis and spectral analysis workflow for 1-(1-Chloroethyl)-4-fluorobenzene.

Conclusion
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This technical guide provides a predictive but comprehensive spectral and procedural overview
for 1-(1-Chloroethyl)-4-fluorobenzene. The tabulated predicted data and expected spectral
features serve as a baseline for researchers, while the detailed experimental protocols offer
practical guidance for the synthesis and empirical validation of these characteristics. It is
strongly recommended that the predicted data be confirmed through the experimental
acquisition of spectra for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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